![molecular formula C10H12O2 B13223599 Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate](/img/structure/B13223599.png)
Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate is a bicyclic monoterpene-derived ester featuring a strained bicyclo[3.1.0]hexane scaffold conjugated with a propargyl ester moiety. The bicyclo[3.1.0]hexane ring system consists of a fused cyclopropane and cyclohexane, imparting significant ring strain and unique reactivity. The prop-2-ynoate group introduces an alkyne functionality, enabling participation in click chemistry and other alkyne-specific transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bicyclo[3.1.0]hexan-3-yl)prop-2-ynoate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bicyclo[3.1.0]hexan-3-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(bicyclo[3.1.0]hexan-3-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-(bicyclo[3.1.0]hexan-3-yl)prop-2-ynoate exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate and related bicyclic compounds:
*Note: Molecular formula inferred from structural analogs (e.g., ).
Key Observations:
Ring Strain and Reactivity: The bicyclo[3.1.0]hexane core in the target compound is more strained than bicyclo[2.2.1]heptane (norbornane), leading to higher reactivity in ring-opening or cycloaddition reactions .
Functional Group Diversity: Compared to ketone or alcohol derivatives, the propargyl ester group enables distinct reactivity, such as Huisgen cycloaddition or Sonogashira coupling .
Biological Activity: Bicyclo[3.1.0]hexane ketones (e.g., thujanone analogs) exhibit neuroactivity, while the propargyl ester may serve as a pharmacophore in drug discovery .
Physicochemical Properties
Property | This compound (Estimated) | Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate | Sabinyl Acetate |
---|---|---|---|
Molecular Weight | ~178 g/mol (analog-based) | 178.23 g/mol | 208.25 g/mol |
Boiling Point | Not reported | Not reported | 250–260°C (decomposes) |
Solubility | Likely low in water (nonpolar core) | Low | Low (ester-dominated) |
Stability | Sensitive to heat/light (strained ring) | Moderate (less strain) | Stable |
Sources:
Biological Activity
Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate is a compound of interest due to its unique bicyclic structure and potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C10H12O2 and molecular weight of approximately 164.20 g/mol. Its structure features a bicyclic system which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antiproliferative effects against cancer cell lines.
Antiproliferative Effects
A study evaluating similar bicyclic compounds demonstrated significant antiproliferative activity against several cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26). The compounds exhibited IC50 values ranging from 4.2 to 24.1 μM, indicating their potential as antitumor agents .
Table 1: Antiproliferative Activity of Bicyclic Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | K562 | TBD |
This compound | HeLa | TBD |
This compound | CT26 | TBD |
Cisplatin | K562 | 16 ± 3 |
Doxorubicin | HeLa | 19 ± 5 |
Note: TBD indicates that specific IC50 values for this compound were not provided in the reviewed studies.
The mechanisms underlying the biological activity of this compound may involve modulation of cell cycle dynamics and induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures can affect the distribution of cells across different phases of the cell cycle, particularly increasing the proportion of cells in the SubG1 phase, which is indicative of apoptosis .
Cell Cycle Analysis
Flow cytometry analysis has indicated that treatment with these compounds leads to significant changes in cell cycle distribution:
- Increased SubG1 Phase Cells : Suggestive of apoptosis.
- Reduced Cell Motility : Indicating potential anti-metastatic properties.
Case Studies
Recent research has highlighted the potential of bicyclic compounds in cancer therapy:
- Study on Antitumor Activity : A series of bicyclic compounds were evaluated for their effects on various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis.
- In Vivo Studies : Preliminary experiments using Balb/C mice demonstrated that these compounds could reduce tumor growth dynamics, further supporting their potential as therapeutic agents.
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
methyl 3-(3-bicyclo[3.1.0]hexanyl)prop-2-ynoate |
InChI |
InChI=1S/C10H12O2/c1-12-10(11)3-2-7-4-8-6-9(8)5-7/h7-9H,4-6H2,1H3 |
InChI Key |
XQXAZYGYGSUZNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CC2CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.